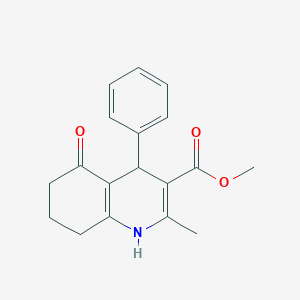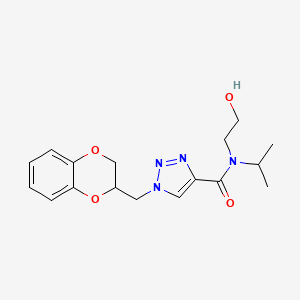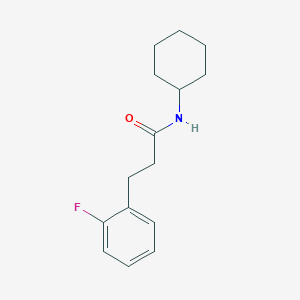![molecular formula C19H24FN3O B5368484 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine, also known as FMP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMP is a small molecule that has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
作用机制
The mechanism of action of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine involves the inhibition of PDE10A and GSK-3β. PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. Inhibition of PDE10A leads to increased levels of cAMP and cGMP, which in turn modulate the activity of neurotransmitters in the brain. GSK-3β is a serine/threonine kinase that plays a key role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of PDE10A and GSK-3β in a dose-dependent manner. In vivo studies have shown that this compound crosses the blood-brain barrier and accumulates in the brain, where it exhibits potent inhibitory activity against PDE10A and GSK-3β. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine is its potent inhibitory activity against PDE10A and GSK-3β. This makes it a potential candidate for the treatment of various diseases, including neurological disorders and cancer. However, there are several limitations associated with the use of this compound in lab experiments. For example, this compound is a small molecule that may exhibit poor solubility and bioavailability in vivo. In addition, this compound may exhibit off-target effects, which could limit its therapeutic potential.
未来方向
There are several future directions for the study of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the therapeutic potential of this compound in various disease models, including neurological disorders and cancer. Additionally, the development of selective inhibitors of PDE10A and GSK-3β could provide insights into the physiological roles of these enzymes and their potential as therapeutic targets.
合成方法
The synthesis of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine involves the reaction of 4-fluorobenzyl chloride with 1-piperidinemethanol, followed by the reaction of the resulting intermediate with 2-(methoxymethyl)pyrimidine. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase 10A (PDE10A) and glycogen synthase kinase-3β (GSK-3β). These enzymes play important roles in various physiological processes and are implicated in the pathogenesis of several diseases, including neurological disorders and cancer.
属性
IUPAC Name |
5-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-2-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-24-14-19-21-11-17(12-22-19)13-23-8-6-16(7-9-23)10-15-2-4-18(20)5-3-15/h2-5,11-12,16H,6-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSUCDMWGBESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)CN2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)


![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenyl acetate](/img/structure/B5368427.png)

![[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B5368440.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)